Udp xylose
Description
Significance as a Central Nucleotide Sugar Donor in Biological Systems
UDP-xylose holds significant importance as a central nucleotide sugar donor in numerous biological processes. It is indispensable for the synthesis of diverse glycan structures in animals, plants, fungi, and bacteria nih.govpnas.org. In mammals, UDP-xylose is primarily known for initiating the biosynthesis of glycosaminoglycans (GAGs), such as chondroitin (B13769445) sulfate (B86663), heparan sulfate, and dermatan sulfate ontosight.airesearchgate.net. This initiation involves the transfer of a xylosyl residue from UDP-xylose to a serine residue on a core protein, forming a critical tetrasaccharide linker that serves as a primer for GAG chain elongation nih.govresearchgate.net. These proteoglycans, containing GAG chains, are vital components of the extracellular matrix and cell surface, participating in cell-cell interactions, adhesion, and the regulation of developmental processes, wound healing, and tumor metastasis ontosight.ai.
Beyond GAGs, UDP-xylose is also involved in the xylosylation of O-glucose residues in epidermal growth factor (EGF)-like repeats found in proteins like blood coagulation factors and Notch researchgate.net. In plants, UDP-xylose is a required substrate for the synthesis of major cell wall polysaccharides including xyloglucan (B1166014) and xylan (B1165943), which are crucial for cell wall structure and integrity nih.govfrontiersin.org. It is also involved in the synthesis of minor plant metabolites and glycoproteins nih.gov. In fungi, xylose-containing glycans, with UDP-xylose as the donor, are components of cell wall polysaccharides and, in pathogenic species like Cryptococcus neoformans, contribute to the polysaccharide capsule which is a major virulence factor pnas.orgplos.org. The broad involvement of UDP-xylose underscores its central role in glycobiology.
Broad Distribution and Essentiality Across Diverse Organisms
UDP-xylose and the enzymatic machinery for its synthesis are broadly distributed across the three domains of life: animals, plants, fungi, and bacteria nih.govpnas.orgnih.gov. This widespread presence highlights its fundamental importance in biological systems. The primary pathway for UDP-xylose biosynthesis typically involves the conversion of UDP-glucose to UDP-glucuronic acid by UDP-glucose dehydrogenase (UGDH), followed by the decarboxylation of UDP-glucuronic acid to UDP-xylose catalyzed by UDP-glucuronic acid decarboxylase, also known as UDP-xylose synthase (UXS) nih.govpnas.orgresearchgate.netfrontiersin.org. This two-step process is conserved in many organisms.
In mammals, this synthesis occurs within the lumen of the endoplasmic reticulum and Golgi apparatus researchgate.net. In plants, UDP-xylose biosynthesis takes place in both the cytosol and membrane-bound compartments nih.gov. Bacteria also possess UDP-xylose biosynthetic pathways, with characterized UXS enzymes asm.orgresearchgate.net. The essentiality of UDP-xylose is evident in the severe developmental defects observed in organisms with impaired UDP-xylose synthesis. For example, in zebrafish, a lack of UXS activity leads to a defective extracellular matrix and significant interference with craniofacial skeleton morphogenesis and histogenesis nih.govnih.gov. Similarly, in the fungus Cryptococcus neoformans, UDP-xylose transporters are critical for virulence, demonstrating the essential role of UDP-xylose in this organism's pathogenicity plos.org.
Historical Context of UDP-Xylose Research and Discovery
The enzymatic activity responsible for the conversion of UDP-glucuronic acid to UDP-xylose was first demonstrated in plant extracts over 60 years ago pnas.org. Early studies in the late 1950s and early 1960s established the enzymatic synthesis of UDP-xylose from UDP-glucuronic acid nih.gov. Despite this early discovery of the enzymatic activity, the gene encoding UDP-glucuronic acid decarboxylase (UXS) remained unidentified for many years pnas.org. The cloning and characterization of UXS genes in various organisms, including plants like Arabidopsis thaliana and fungi like Cryptococcus neoformans, significantly advanced the understanding of UDP-xylose biosynthesis at the molecular level pnas.orgresearchgate.net. The identification of UXS homologs across diverse species, from bacteria to humans, further solidified the understanding of the conserved nature of this pathway pnas.orgnih.govnih.gov. Research into UDP-xylose biosynthesis has also explored alternative pathways, such as a salvage pathway identified in certain bacteria that can produce UDP-xylose directly from xylose acs.org.
Current Research Frontiers and Unresolved Questions in UDP-Xylose Biology
Current research on UDP-xylose continues to explore its multifaceted roles and the intricate regulation of its metabolism. One significant area of investigation is the subcellular compartmentalization of UDP-xylose synthesis and utilization, particularly in plants where biosynthesis occurs in both the cytosol and Golgi nih.gov. Questions remain regarding how the metabolic flux and balance of UDP-xylose and other nucleotide sugars are regulated and how this impacts the biosynthesis of various glycans nih.gov. The specific cellular roles of different UXS isoforms and the mechanisms by which Golgi-localized xylosyltransferases access UDP-xylose synthesized in different compartments are also active areas of research nih.govresearchgate.netnih.gov.
The identification and characterization of nucleotide sugar transporters, such as the UDP-xylose transporters (UXTs) in Arabidopsis and Cryptococcus, represent a key frontier in understanding how UDP-xylose is transported to the sites of glycosylation within the cell researchgate.netplos.orgnih.gov. Research is ongoing to fully elucidate the substrate specificity and regulatory mechanisms of these transporters plos.org.
Furthermore, the biological consequences of altered UDP-xylose metabolism are being investigated in the context of various diseases and developmental disorders ontosight.ai. Studies in model organisms like zebrafish are providing insights into the essentiality of UDP-xylose synthesis for proper development and extracellular matrix formation nih.govnih.gov. The potential of targeting UDP-xylose metabolism for therapeutic purposes, particularly in diseases where glycan synthesis is dysregulated, is also an emerging area of interest ontosight.ai. The precise mechanisms by which UDP-xylose levels are sensed and regulated, and how these levels influence downstream glycosylation pathways, are still subjects of active research nih.gov.
Research is also exploring the potential for biotechnological production of UDP-xylose for applications in glycoengineering and the synthesis of complex glycoconjugates frontiersin.orgacs.org. Developing efficient and scalable methods for UDP-xylose synthesis is crucial for advancing research in these areas acs.org.
Data Table Example (Illustrative - Interactive in a real application):
Below is an example of how data on UDP-xylose biosynthesis enzymes could be presented. In a real application, this table could be interactive, allowing users to sort or filter the data.
| Enzyme Name | Catalyzed Reaction | Organism Example | Subcellular Location (Example) | PubChem CID (Substrate/Product) |
| UDP-glucose dehydrogenase (UGDH) | UDP-glucose → UDP-glucuronic acid | Human, Plants, Bacteria | Cytosol (Plants) nih.gov | UDP-glucose: 24779; UDP-glucuronic acid: 16419 |
| UDP-xylose synthase (UXS) | UDP-glucuronic acid → UDP-xylose | Human, Plants, Fungi, Bacteria | Cytosol/Golgi (Plants), ER/Golgi (Mammals) nih.govresearchgate.net | UDP-glucuronic acid: 16419; UDP-xylose: 19235 |
| UDP-xylose transporter (UXT) | Transport of UDP-xylose (e.g., cytosol to Golgi lumen) | Arabidopsis thaliana, Cryptococcus neoformans | Golgi membrane plos.orgnih.gov | UDP-xylose: 19235 |
Structure
2D Structure
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6-,8+,9-,10-,11-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQDLYVHOTZLOR-OCIMBMBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863225 | |
| Record name | Uridine diphosphate xylose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | UDP-D-Xylose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001018 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3616-06-6 | |
| Record name | UDP xylose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3616-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine diphosphate xylose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UDP-alpha-D-xylose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01713 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uridine diphosphate xylose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UDP-D-Xylose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001018 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
144.5 °C | |
| Record name | UDP-D-Xylose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001018 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of Udp Xylose
De Novo Biosynthesis of UDP-Xylose from UDP-Glucose
The primary pathway for UDP-xylose biosynthesis, known as the de novo pathway, originates from UDP-glucose. This conversion is a two-step enzymatic process involving the oxidation of UDP-glucose followed by a decarboxylation reaction. nih.govacs.org
Oxidative Step: UDP-Glucose Dehydrogenase (UGDH) Catalysis to UDP-Glucuronic Acid
The first step in the de novo synthesis of UDP-xylose is the oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). This reaction is catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH). nih.govacs.org UGDH is a cytosolic enzyme that facilitates a two-fold oxidation, converting the 6'-hydroxyl group of UDP-glucose into a carboxylate group. reactome.org This process requires NAD+ as a cofactor, with two molecules of NAD+ being reduced to NADH for every molecule of UDP-glucose converted to UDP-GlcA. reactome.orgnih.gov
Research into the catalytic mechanism of UGDH has been extensive. While some earlier proposed mechanisms involved the generation of an aldehyde intermediate in the first oxidation step, more recent evidence supports a mechanism that bypasses the aldehyde via an NAD+-dependent bimolecular nucleophilic substitution (SN2) reaction. nih.govportlandpress.com In this proposed mechanism, the primary C6'' hydroxyl of UDP-glucose is oxidized with the transfer of a hydride to NAD+. This step is initiated by the transfer of a proton from the alcohol. Subsequently, a cysteine residue in the active site initiates a nucleophilic attack on the newly formed carbonyl carbon. The collapse of the resulting oxyanion leads to the elimination of a second hydride ion. ebi.ac.uk
Decarboxylation Step: UDP-Glucuronic Acid Decarboxylase (UXS) / UDP-Xylose Synthase Conversion
The second step in the de novo pathway is the conversion of UDP-glucuronic acid to UDP-xylose. This decarboxylation reaction is catalyzed by the enzyme UDP-glucuronic acid decarboxylase, also known as UDP-xylose synthase (UXS). pnas.orgnih.gov This enzyme mediates the removal of the carboxyl group from UDP-GlcA, resulting in the formation of UDP-xylose. pnas.org
UXS enzymes are found in various organisms and can exist as different isoforms, including soluble and membrane-bound forms in plants. nih.gov The activity of UDP-GlcA decarboxylase was described over 40 years ago, but the gene encoding it was identified later through homology to bacterial genes. pnas.org
Proposed Enzymatic Reaction Mechanisms and Intermediates (e.g., UDP-4-keto-GlcA, UDP-4-keto-pentose)
The enzymatic conversion of UDP-GlcA to UDP-xylose by UXS is understood to proceed through a series of steps involving keto intermediates. The proposed mechanism involves an initial oxidation of UDP-GlcA, followed by decarboxylation and a final reduction. pnas.orgnih.govnih.gov
The first step catalyzed by UXS is believed to be the oxidation of the C4 alcohol in UDP-glucuronic acid, which requires enzyme-bound NAD+. nih.govnih.gov This oxidation yields UDP-4-keto-glucuronic acid (UDP-4-keto-GlcA) as an intermediate. pnas.orgnih.govnih.gov
Subsequently, the UDP-4-keto-GlcA undergoes decarboxylation. pnas.orgnih.govnih.gov This decarboxylation step generates an intermediate UDP-4-keto-pentose. pnas.orgnih.govnih.gov
Finally, the keto group at the C4 position of the UDP-4-keto-pentose intermediate is reduced by NADH, which is still bound to the enzyme. nih.govnih.gov This reduction occurs stereospecifically, leading to the formation of UDP-xylose. pnas.orgnih.govresearchgate.net
Studies on the mechanism of human UXS (hUXS1) have provided detailed insights. The reaction proceeds in three chemical steps via the UDP-4-keto-D-glucuronic acid and UDP-4-keto-pentose intermediates. nih.govresearchgate.net Molecular dynamics simulations suggest that the sugar ring of UDP-glucuronic acid undergoes distortion within the enzyme's active site, which facilitates both the initial oxidation and the subsequent decarboxylation steps. nih.govresearchgate.net The protonated side chain of a tyrosine residue (Tyr147 in human UXS) is thought to stabilize the enolate intermediate formed after decarboxylation, and a glutamate (B1630785) residue (Glu120) coordinates water involved in protonation. nih.govnih.gov An arginine residue (Arg277) is positioned to close the catalytic site, preventing the premature release of intermediates like UDP-4-keto-pentose and NADH. nih.govnih.gov The final reduction of the C4 keto group by NADH, potentially assisted by Tyr147 as a proton donor, yields UDP-xylose. nih.govnih.gov
While UDP-4-keto-pentose is a key intermediate, traces of it can be detected during the enzymatic reaction, likely in its enzyme-bound form. nih.gov In some cases, such as with certain bacterial enzymes like ArnA from E. coli or RsU4kpxs from Ralstonia solanacearum, UDP-4-keto-pentose (sometimes referred to as UDP-4-keto xylose) can be a product, either as a minor product alongside UDP-xylose or as an intermediate further converted to other molecules like UDP-4-amino-4-deoxy-L-arabinose. researchgate.netasm.org
Exploration of Alternative and Engineered Salvage Pathways
While the de novo pathway is the major route for UDP-xylose biosynthesis, alternative and engineered pathways have been explored, particularly for potential biotechnological applications.
Hypothetical D-Xylose (B76711) Salvage Route via Xylose-1-Phosphate
A hypothetical salvage pathway for D-xylose has been considered as an alternative route to produce UDP-xylose. This route would conceptually involve the direct activation of xylose. acs.orgfrontiersin.org The proposed initial step in this hypothetical pathway is the phosphorylation of D-xylose to form xylose-1-phosphate. acs.orgfrontiersin.org This step would likely be catalyzed by a sugar-1-phosphate kinase with specificity for xylose. However, the existence of a dedicated kinase responsible for the biosynthesis of a xylose-1-phosphate intermediate in a salvage pathway has been described as currently hypothetical in some contexts. frontiersin.org
Following the formation of xylose-1-phosphate, the hypothetical pathway would involve the conjugation of xylose-1-phosphate with UTP to directly yield UDP-D-xylose. acs.org This step would be catalyzed by a nucleotidyltransferase, such as a UDP-sugar pyrophosphorylase. acs.orgwikipedia.org
A similar salvage pathway starting from xylose and proceeding through xylose-1-phosphate has been recently elucidated in certain bacteria. acs.orgresearchgate.net This bacterial pathway involves a substrate-promiscuous galactokinase that phosphorylates xylose to D-xylose 1-phosphate, and an equally versatile glucose-1-phosphate uridyltransferase that conjugates it with UTP to produce UDP-D-xylose. acs.orgresearchgate.net This bacterial route is notable as it reduces the number of enzymatic steps compared to the de novo pathway and does not require the NAD+ cofactor, instead utilizing ATP and UTP. acs.org
Chemoenzymatic Synthesis Using UDP-Sugar Pyrophosphorylase
Chemoenzymatic synthesis approaches have also been explored for the production of UDP-xylose. These methods often leverage the activity of enzymes involved in sugar nucleotide metabolism. UDP-sugar pyrophosphorylase (USP) is an enzyme that plays a role in sugar recycling and salvage pathways by converting sugar-1-phosphates and nucleoside triphosphates into activated nucleotide sugars. frontiersin.orgnih.gov
While a dedicated D-xylose salvage pathway via xylose-1-phosphate involving a specific kinase and USP has not been firmly established in all organisms, the broad substrate specificity of some UDP-sugar pyrophosphorylases makes them attractive for chemoenzymatic synthesis of UDP-xylose. frontiersin.org These approaches typically involve the reaction of xylose-1-phosphate with UTP, catalyzed by a UDP-sugar pyrophosphorylase, to produce UDP-xylose and pyrophosphate. wikipedia.orggenome.jp
Engineered enzymes, such as bifunctional chimeric biocatalysts combining galactokinase and uridyltransferase activities, have been developed to facilitate the chemoenzymatic synthesis of UDP-D-xylose directly from D-xylose. acs.orgresearchgate.net These engineered enzymes can orchestrate the two steps of the bacterial-like salvage pathway (phosphorylation of xylose and then uridylylation of xylose-1-phosphate) within a single protein construct, demonstrating the potential for efficient in vitro UDP-xylose production. acs.org
Interactive Data Table: Key Enzymes and Intermediates in UDP-Xylose Biosynthesis
| Component | Role in Pathway | Associated Enzyme(s) | PubChem CID (where applicable) |
| UDP-Glucose | Starting substrate for de novo synthesis. | - | 439156 nih.gov |
| UDP-Glucose Dehydrogenase | Catalyzes oxidation of UDP-glucose to UDP-GlcA. | UGDH | - |
| UDP-Glucuronic Acid | Intermediate in de novo synthesis. | UGDH (product), UXS (substrate) | - |
| UDP-Glucuronic Acid Decarboxylase / UDP-Xylose Synthase | Catalyzes decarboxylation of UDP-GlcA to UDP-xylose. | UXS | - |
| UDP-4-keto-GlcA | Proposed intermediate in UXS reaction. | UXS | - |
| UDP-4-keto-pentose | Proposed intermediate in UXS reaction. | UXS | - |
| D-Xylose | Starting substrate for hypothetical salvage pathway. | - | - |
| Xylose-1-Phosphate | Proposed intermediate in hypothetical salvage pathway. | Putative xylokinase, UDP-sugar pyrophosphorylase | 440102 nih.gov |
| UDP-Sugar Pyrophosphorylase | Catalyzes formation of UDP-xylose from xylose-1-phosphate and UTP in salvage/chemoenzymatic routes. | USP, UTP:alpha-D-xylose-1-phosphate uridylyltransferase | - |
| UDP-Xylose | Final product of biosynthesis pathways. | UXS, UDP-sugar pyrophosphorylase | - |
Interconversion Dynamics with Other Nucleotide Sugars
UDP-xylose participates in dynamic interconversion reactions with other nucleotide sugars, contributing to the intricate network of carbohydrate metabolism within the cell.
Reversible Epimerization to UDP-Arabinose by UDP-Xylose 4-Epimerase
A key interconversion involving UDP-xylose is its reversible epimerization to UDP-arabinose (UDP-Ara). nih.govnih.gov This reaction is catalyzed by the enzyme UDP-xylose 4-epimerase (UXE), also known as UDP-xylose 4-epimerase. UXE facilitates the inversion of the hydroxyl group at the C-4 position of the xylose moiety in UDP-xylose, leading to the formation of UDP-arabinose.
In plants, UDP-arabinose is a donor for the synthesis of various cell wall components, including pectic and hemicellulosic polysaccharides, proteoglycans, and glycoproteins. nih.gov The reversible nature of the UXE-catalyzed reaction allows for the interconversion between UDP-xylose and UDP-arabinose, contributing to the regulation of the cellular pools of these nucleotide sugars. Studies in barley (Hordeum vulgare) have shown that recombinant HvUXE1 catalyzes the reversible interconversion of UDP-α-D-xylopyranose and UDP-β-L-arabinopyranose, with an equilibrium ratio of approximately 1:1. oup.com The reaction mechanism involves transient oxidation at C-4 via tightly bound NAD+, followed by stereospecific reduction.
Relationship with UDP-Apiose Synthesis and UDP-Apiose/UDP-Xylose Synthase (AXS)
UDP-xylose synthesis is also linked to the biosynthesis of UDP-apiose (UDP-Api), particularly in plants. The enzyme UDP-apiose/UDP-xylose synthase (AXS), sometimes referred to as UDP-apiose/UDP-xylose synthetase or UDP-glucuronic acid decarboxylase, catalyzes the conversion of UDP-glucuronic acid (UDP-GlcA) to both UDP-apiose and UDP-xylose. nih.govacs.orgoup.complos.org This unusual reaction involves a ring contraction and decarboxylation of UDP-glucuronic acid. acs.orgoup.com
AXS is an NAD+-dependent enzyme that belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. oup.complos.org Biochemical studies have demonstrated that AXS produces UDP-apiose and UDP-xylose from UDP-glucuronic acid, with the ratio of products varying depending on the source of the enzyme. For instance, in some cases, the ratio of UDP-apiose to UDP-xylose produced is approximately 2:1 or 1.7:1.0. plos.org While AXS catalyzes the conversion of UDP-glucuronic acid to both UDP-apiose and UDP-xylose, studies using phosphonate (B1237965) analogues have suggested that AXS can interconvert UDP-apiose phosphonate and UDP-xylose phosphonate, but the conversion of UDP-xylose to UDP-apiose by AXS is unlikely due to potential substrate inhibition by UDP-xylose. nih.govacs.orgnih.gov
Subcellular Compartmentalization of UDP-Xylose Biosynthesis
The biosynthesis of UDP-xylose occurs in different cellular compartments, highlighting a spatial organization of nucleotide sugar metabolism.
Cytosolic Production Pathways
The primary pathway for UDP-xylose biosynthesis originates in the cytosol. This pathway begins with UDP-glucose (UDP-Glc), which is converted to UDP-glucuronic acid (UDP-GlcA) by the cytosolic enzyme UDP-glucose dehydrogenase (UGDH). researchgate.netfrontiersin.orgnih.gov Subsequently, UDP-glucuronic acid is converted to UDP-xylose through an oxidative decarboxylation reaction catalyzed by UDP-glucuronic acid decarboxylase, also known as UDP-xylose synthase (UXS). researchgate.netresearchgate.netfrontiersin.orgebi.ac.uknih.gov This two-step process in the cytosol is a major route for UDP-xylose production. nih.gov In plants, cytosolic UXS isoforms, such as UXS3, UXS5, and UXS6 in Arabidopsis, play a predominant role in supplying UDP-xylose for the biosynthesis of cell wall components like xylan (B1165943) and xyloglucan (B1166014). oup.com
Lumenal Synthesis within Endomembrane System (ER/Golgi)
While a significant portion of UDP-xylose is synthesized in the cytosol, there is also evidence for UDP-xylose biosynthesis occurring within the lumen of the endomembrane system, specifically the endoplasmic reticulum (ER) and Golgi apparatus. nih.govresearchgate.netnih.govwikidata.org In mammals, UDP-xylose synthase (UXS) has been localized to the lumen of the ER and/or Golgi. reactome.orgnih.gov This localization is significant because xylosylation, the transfer of xylose residues to acceptor molecules, primarily takes place within the lumen of these organelles. researchgate.netnih.govnih.gov
Biological Functions and Roles of Udp Xylose in Glycan Synthesis
Core Linkage Initiation in Proteoglycan Biosynthesis
In vertebrates, a primary function of xylose is its involvement in the initiation of glycosaminoglycan (GAG) biosynthesis, a critical step in the formation of proteoglycans. researchgate.net Proteoglycans are essential components of the extracellular matrix and cell surface, involved in diverse biological processes such as cell signaling, adhesion, and tissue structure. ontosight.ai
Xylose Transfer to Serine Residues of Core Proteins
The biosynthesis of most GAG chains (chondroitin sulfate (B86663), dermatan sulfate, heparan sulfate, and heparin) begins with the covalent attachment of a xylose residue to specific serine residues within the core protein of the proteoglycan. researchgate.netoup.comwikipathways.orgglycoforum.gr.jpwikipedia.orgoup.comreactome.org This reaction is catalyzed by the enzyme UDP-D-xylose:proteoglycan core protein β-D-xylosyltransferase (xylosyltransferase, XYLT; EC 2.4.2.26), which transfers xylose from UDP-xylose to the hydroxyl group of the serine residue. ontosight.aioup.comontosight.aiqmul.ac.uk This is often considered the first and rate-limiting step in GAG biosynthesis. oup.com Studies have shown that the amino acid sequence surrounding the serine residue, particularly the presence of acidic amino acids N-terminally, influences the efficiency of xylose transfer. oup.com Structural analysis of human xylosyltransferase 1 (XT1) has revealed specific active-site features that explain its substrate specificity, noting that the acceptor serine is typically followed by glycine (B1666218) or alanine. pdbj.org
Formation of Glycosaminoglycan (GAG) Linkage Tetrasaccharides
Following the initial xylosylation of the core protein, a common tetrasaccharide linker region is assembled by the sequential addition of three more monosaccharides: two galactose residues and one glucuronic acid residue. researchgate.netwikipathways.orgglycoforum.gr.jpoup.comreactome.org This tetrasaccharide structure, GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser, serves as a primer for the subsequent elongation of the specific GAG chain. researchgate.netglycoforum.gr.jp The formation of this linker is mediated by the sequential action of specific glycosyltransferases, utilizing UDP-galactose and UDP-glucuronic acid as sugar donors following the initial transfer of xylose from UDP-xylose by xylosyltransferase. glycoforum.gr.jpoup.comgenome.jp A failure to synthesize this common linker tetrasaccharide leads to the loss of these GAG chains. glycoforum.gr.jp
Glycoprotein Xylosylation
UDP-xylose is also involved in the xylosylation of certain glycoproteins, a less common modification compared to its role in proteoglycan synthesis. nih.gov
O-Glucose-Linked Xylose on Epidermal Growth Factor (EGF) Repeats
Epidermal Growth Factor (EGF)-like repeats are common protein domains found in numerous secreted and transmembrane proteins, including the Notch receptor. oup.comnih.gov These repeats can be modified with specific O-linked glycans, including O-glucose. oup.commdpi.com O-glucose glycans on EGF repeats can be elongated by the addition of xylose residues. oup.com Specifically, O-glucose can be extended by one or two α1,3-linked xylose residues, forming a trisaccharide structure (Xylα1-3Xylα1-3Glcβ1-O-serine). nih.govresearchgate.net Enzymes like UDP-xylose:glucoside α3-xylosyltransferase (GXYLT1 and GXYLT2 in humans) are responsible for transferring xylose to O-glucose. nih.gov Interestingly, some EGF repeats containing a di-serine motif within the O-glucose consensus sequence can also be modified with O-xylose glycans, which can then be elongated by further xylose additions. nih.govpnas.org
Role in Notch Signaling Receptor Xylosylation
The Notch signaling pathway is fundamental for various developmental processes and tissue homeostasis. researchgate.netnih.govplos.org The Notch receptor contains numerous EGF-like repeats in its extracellular domain, which are subject to O-glycosylation. mdpi.complos.org While O-glucosylation of Notch EGF repeats is known to promote Notch signaling, the xylosylation of these O-glucose residues has been shown to have a different effect. nih.gov Studies, particularly in Drosophila, indicate that the addition of xylose to O-glucosylated Notch EGF repeats can negatively regulate Notch signaling. nih.govplos.org This suggests that xylose modification can fine-tune Notch receptor activity by influencing the balance between activation by trans-ligands and inhibition by cis-ligands. plos.org The enzyme responsible for adding xylose to O-glucose on Notch EGF repeats in Drosophila is Shams. nih.gov In mammals, Xyloside α1-3 Xylosyltransferase (XXYLT1) is a retaining glycosyltransferase involved in adding xylose to Xyl-Glc disaccharide-modified EGF repeats of Notch1 and Notch2. osti.gov
Plant Cell Wall Polysaccharide Biosynthesis
In plants, UDP-xylose is a vital precursor for the synthesis of various cell wall polysaccharides, which are crucial for structural integrity and plant development. nih.govresearchgate.net Xylose is a major component of hemicelluloses and pectins. oup.com UDP-xylose is required for the synthesis of diverse plant cell wall polysaccharides, including xyloglucan (B1166014) and xylan (B1165943). nih.govresearchgate.netoup.com Xylan, for instance, has a backbone of β-1,4-xylosyl residues. oup.com The biosynthesis of these polysaccharides occurs in the Golgi apparatus, where glycosyltransferases utilize UDP-xylose as a sugar donor. nih.govoup.comnih.gov While UDP-xylose can be synthesized in both the cytosol and the Golgi lumen in plants, cytosolic UDP-xylose is transported into the Golgi lumen by specific UDP-xylose transporters (UXTs) to be used for cell wall polysaccharide synthesis. researchgate.netoup.comnih.gov Studies on Arabidopsis mutants lacking functional UXTs have demonstrated significant reductions in cell wall xylose content and altered xylan structure, leading to developmental defects. oup.com UDP-xylose is also involved in the biosynthesis of complex pectic polysaccharides like rhamnogalacturonan II (RG-II) through the xylosylation of fucose residues, a reaction catalyzed by enzymes like UDP-D-xylose:L-fucose alpha-1,3-D-xylosyltransferase (RGXT). uniprot.orguniprot.org
Xyloglucan and Xylan Synthesis
In plants, UDP-xylose is a fundamental sugar donor required for the biosynthesis of xyloglucan and xylan, two major hemicelluloses found in plant cell walls. Xyloglucan, prevalent in the primary cell walls of dicotyledonous plants, consists of a β-1,4 glucan backbone substituted with α-xylosyl residues, primarily at the O-6 position of glucosyl residues nih.govnih.gov. Xylan, a dominant hemicellulose in secondary cell walls and abundant in monocots, is characterized by a β-(1,4) linked backbone of xylose units, which can be substituted with various side chains including glucuronic acid, 4-O-methylglucuronic acid, or arabinose nih.gov.
The synthesis of xyloglucan involves the concurrent transfer of both glucose from UDP-glucose and xylose from UDP-xylose nih.gov. Xylan biosynthesis, on the other hand, is facilitated by xylan synthases that catalyze the enzymatic transfer of xylosyl residues from UDP-xylose to growing xylooligosaccharide chains nih.gov.
UDP-xylose for these processes is synthesized by UDP-xylose synthases (UXS). In Arabidopsis thaliana, there are six identified UXS genes, with isoforms localized in both the cytosol and the Golgi apparatus wikipedia.orgontosight.aizhanggroup.orguni.lu. Research indicates that cytosol-localized UXS activities contribute the predominant supply of UDP-xylose for both xylan and xyloglucan biosynthesis wikipedia.org. This cytosolic pool of UDP-xylose is then transported into the Golgi lumen, where many glycosyltransferases involved in cell wall polysaccharide synthesis reside, via specific UDP-xylose transporters (UXTs) zhanggroup.orguni.luamdb.online.
Contribution to Cell Wall Integrity and Development
The synthesis of xyloglucan and xylan, heavily reliant on UDP-xylose, is critical for the structural integrity and proper development of plant cell walls. These hemicelluloses interact with cellulose (B213188) microfibrils, providing mechanical strength and influencing cell wall architecture nih.gov. Disruptions in the biosynthesis pathway of UDP-glucuronic acid, a precursor to UDP-xylose, can lead to significant alterations in cell wall composition and severe developmental defects, including swollen cell walls scitoys.commetabolomicsworkbench.org. Studies on Arabidopsis mutants with reduced UDP-glucuronic acid levels have shown changes in pectic polysaccharides and reduced xylose substitution in xyloglucan scitoys.com. Furthermore, the importance of cytosolic UDP-xylose for plant growth and development is highlighted by the phenotypes observed in uxt mutants, which affect UDP-xylose transport into the Golgi uni.lu. A triple mutant deficient in three UDP-xylose transporters exhibited collapsed vessels and reduced cell wall thickness, along with significant impacts on xylan biosynthesis and structure, resulting in phenotypes similar to those with irregular xylem development amdb.online.
Fungal Polysaccharide Capsule Assembly
UDP-xylose is also an essential sugar donor for the synthesis of capsular polysaccharides in certain fungi, notably the pathogenic yeast Cryptococcus neoformans. The polysaccharide capsule is a primary virulence factor for C. neoformans, contributing significantly to its ability to cause disease, particularly in immunocompromised individuals nih.govwikidata.orgnih.govnih.govguidetopharmacology.orguni.lugenome.jp. The capsule is primarily composed of two major polysaccharides: glucuronoxylomannan (GXM) and galactoxylomannan (GalXM) uni.lugenome.jpfishersci.ca.
Xylose Incorporation into Glucuronoxylomannan (GXM) and Galactoxylomannan (GalXM) in Cryptococcus neoformans
UDP-xylose is a required biosynthetic precursor for the synthesis of both GXM and GalXM in C. neoformans uni.lufishersci.ca. GalXM synthesis specifically requires both UDP-galactose and UDP-xylose fishersci.ca. The synthesis of UDP-xylose in C. neoformans is catalyzed by UDP-glucuronate decarboxylase (UXS1) nih.govgenome.jpfishersci.cauni.lu. Genetic studies have demonstrated the importance of UXS1, as mutants lacking this enzyme produce GXM deficient in β(1,2) xylose linkages genome.jp.
Xylose is incorporated into the capsule polysaccharides by xylosyltransferases. A specific β1,2-Xylosyltransferase, Cxt1p, has been identified in C. neoformans and shown to be involved in the synthesis of both GXM and GalXM guidetopharmacology.org. Deletion of the gene encoding Cxt1p resulted in a notable reduction in β1,2-xylose addition to both GXM (30% reduction) and GalXM (over 90% reduction), underscoring the critical role of xylose in proper capsule formation guidetopharmacology.org. Similar to plants, UDP-xylose needs to be transported to the secretory pathway, where capsule assembly occurs, a process mediated by specific nucleotide sugar transporters. C. neoformans possesses two such transporters, Uxt1 and Uxt2, which are specific for the transport of UDP-xylose wikidata.orgnih.govnih.gov.
Impact on Fungal Virulence Mechanisms
The presence and proper structure of the polysaccharide capsule are directly linked to the virulence of C. neoformans. Xylose is essential for the formation of a functional capsule and, consequently, for virulence guidetopharmacology.org. Mutants unable to synthesize UDP-xylose or transport it effectively exhibit defects in capsule formation and are attenuated in virulence. For instance, UXS1 mutants, which produce GXM lacking β(1,2) xylose, are affected in virulence genome.jp. Studies using UDP-xylose transporter mutants (uxt1 and uxt2) have shown that these transporters are required for xylose incorporation into the capsule and are necessary for the fungus to cause disease in animal models wikidata.orgnih.govnih.gov. Acapsular mutants, such as cap10 mutants, are unable to cause fatal infections in mice, further emphasizing the capsule's role as a critical virulence factor uni.lu.
Bacterial Glycan Biogenesis
Xylose-containing glycans are also found in various bacteria, where UDP-xylose serves as the sugar donor for their biosynthesis wikipedia.org. These glycans contribute to important bacterial structures, including lipopolysaccharides (LPS) and exopolysaccharides (EPS).
Xylose-Containing Lipopolysaccharides (LPS) and Exopolysaccharides (EPS)
Xylose has been identified as a component in the LPS of several bacterial species, such as the O antigen of Pseudomonas aeruginosa serotype O7 and the core oligosaccharide of LPS in Sinorhizobium meliloti and Ralstonia solanacearum . Additionally, xylose is present in the exopolysaccharides produced by a limited number of bacterial strains, including Paenibacillus elgii h-its.org.
Regulation of Udp Xylose Homeostasis and Functional Consequences
Genetic Regulation of UDP-Xylose Biosynthetic Gene Expression
Tissue-Specific and Developmental Expression Patterns (e.g., in plants)
In plants, UDP-Xyl is a key component of cell wall polysaccharides, particularly xylans and xyloglucans, which are critical for structural integrity and growth. acs.orgoup.com The expression of genes involved in UDP-Xyl biosynthesis, such as the UXS gene family, exhibits tissue-specific and developmental patterns that correlate with periods of high cell wall synthesis. For instance, studies in Arabidopsis thaliana have shown distinct expression profiles for different UXS isoforms in various tissues and at different developmental stages. oup.comnih.govd-nb.info Expression of UDP-glucose dehydrogenases (UGDH), enzymes upstream of UXS in the UDP-Xyl biosynthetic pathway, is also observed in growing tissues, indicating coordinated regulation of the pathway. nih.govd-nb.info In Populus tomentosa, PtUXS gene family members show expression patterns consistent with their roles in wood formation and secondary cell wall biosynthesis. plos.org Antisense downregulation of UXS genes in cotton has been shown to alter vascular organization and reduce xylan (B1165943) content in secondary cell walls, highlighting the importance of appropriate UXS expression for proper development. plos.org
Gene Families and Isoform-Specific Regulation (e.g., AtUXS, PtUXS)
UDP-xylose synthase is encoded by multigene families in many organisms, leading to the production of different isoforms. nih.govplos.orgnih.gov In Arabidopsis thaliana, there are six UXS genes (AtUXS1 to AtUXS6), which can be broadly categorized based on their predicted subcellular localization: some are soluble and likely cytosolic, while others are putative membrane-bound proteins potentially localized to the Golgi apparatus. nih.govoup.comnih.govresearchgate.net This suggests that different isoforms may contribute to UDP-Xyl pools in distinct cellular compartments.
Research on AtUXS isoforms has revealed functional differences. For example, AtUXS2 is described as a membrane-bound isoform likely located in the Golgi, while AtUXS3 is a soluble, cytosolic isoform. researchgate.net These distinct localizations may allow for spatial regulation of xylosylation events within the cell. researchgate.net Studies involving Arabidopsis mutants deficient in specific cytosolic UXS isoforms have demonstrated their significant contribution to the UDP-Xyl pool required for xylan and xyloglucan (B1166014) biosynthesis. oup.com
In Populus tomentosa, a family of seven PtUXS genes (PtUXS1 to PtUXS7) has been identified. plos.org Analysis of their gene structure and phylogenetic relationships suggests a division into distinct groups, which aligns with observed tissue-specific expression patterns. plos.org Furthermore, studies on nucleotide polymorphisms within PtUXS1 have linked specific genetic variations to traits related to growth and wood properties, indicating that variations within UXS genes can have functional consequences at the organismal level. plos.org
Enzymatic Regulation of UDP-Xylose Flux
Beyond the genetic control of enzyme levels, the activity of enzymes in the UDP-Xyl biosynthetic pathway is also subject to immediate regulation at the enzymatic level.
Feedback Inhibition of Upstream Enzymes
A key mechanism for regulating UDP-Xyl homeostasis is feedback inhibition, where UDP-Xyl, the end product of the pathway, inhibits the activity of enzymes earlier in the biosynthetic route. nih.govgeneticsmr.org UDP-Xyl is known to feedback inhibit UDP-glucose dehydrogenase (UGDH), the enzyme that converts UDP-glucose to UDP-glucuronic acid, the direct precursor of UDP-Xyl. nih.govgeneticsmr.orgnih.govd-nb.infouga.edu This inhibition helps to prevent the overaccumulation of UDP-Xyl when its levels are sufficient.
In plants, UDP-Xyl can inhibit multiple upstream enzymes, including UDP-glucose dehydrogenase, UDP-glucose pyrophosphorylase, and UDP-glucuronic acid decarboxylase itself, thereby controlling the metabolic flux from UDP-glucose to various UDP-sugars, including UDP-Xyl and UDP-arabinose. nih.govgeneticsmr.org The potency of UDP-Xyl as an inhibitor of UGDH has been well-established. researchgate.net
Allosteric Control Mechanisms
UDP-Xyl can exert allosteric control on upstream enzymes, meaning it binds to a site distinct from the active site, inducing a conformational change that affects enzyme activity. acs.orguga.eduresearchgate.netwikidata.orgacs.org In human UDP-glucose dehydrogenase (hUGDH), UDP-Xyl acts as an allosteric feedback inhibitor. acs.orguga.eduacs.org Structural studies suggest that UDP-Xyl can bind at the UDP-glucose binding site in hUGDH, leading to a conformational change that reduces the enzyme's affinity for its substrate, strengthens dimer-dimer associations, and stabilizes an inactive state. acs.orgresearchgate.netacs.org This atypical allosteric mechanism involves a buried allosteric switch. acs.orgacs.org The binding of UDP-Xyl can induce the formation of an inactive hexameric state of hUGDH. acs.org
Role of Nucleotide Sugar Transporters (NSTs) in Subcellular Distribution
While UDP-Xyl is synthesized in both the cytosol and the Golgi lumen in plants, many glycosylation reactions that utilize UDP-Xyl as a substrate occur within the lumen of the Golgi apparatus and endoplasmic reticulum. oup.comresearchgate.netresearchgate.netnih.govscielo.br Nucleotide sugar transporters (NSTs) are membrane proteins responsible for translocating nucleotide sugars from the cytosol, where many are synthesized, into the lumen of these organelles. nih.govscielo.brresearchgate.net
In plants, a family of UDP-Xyl transporters (UXTs) has been identified that are capable of transporting UDP-Xyl into the Golgi lumen. nih.govoup.com In Arabidopsis thaliana, three such transporters, UXT1, UXT2, and UXT3, have been characterized. nih.govoup.com These transporters play a role in providing UDP-Xyl for cell wall biosynthesis. nih.govoup.com Studies on Arabidopsis mutants lacking functional UXTs have shown reduced cell wall xylose content and associated developmental phenotypes, highlighting the importance of UXT-mediated transport for proper cell wall formation. nih.govoup.com While cytosolic UXS isoforms contribute significantly to the UDP-Xyl pool, the transport of this cytosolic pool into the Golgi lumen by UXTs is crucial for its utilization by Golgi-localized xylosyltransferases. researchgate.netoup.com
Specificity and Functional Characterization of UDP-Xylose Transporters (UXTs)
The transport of UDP-xylose across cellular membranes, particularly into the Golgi apparatus, is critical for its utilization in glycosylation reactions ontosight.ai. Nucleotide sugar transporters (NSTs) facilitate this movement. In plants, a family of UDP-xylose transporters (UXTs), including UXT1, UXT2, and UXT3, has been identified and characterized as being localized to the Golgi apparatus, with UXT1 also found in the endoplasmic reticulum nih.govoup.com. These transporters are capable of transporting UDP-xylose in vitro nih.gov. Research in Arabidopsis has shown that UXT1 plays a role in providing UDP-xylose for cell wall biosynthesis, as mutations in UXT1 lead to a reduction in xylose content in stem cell walls nih.govoup.com. While UXT2 and UXT3 may have a more generic role in delivering cytosolic UDP-xylose into the Golgi lumen, UXT1 might be involved in protein interactions with specific glycosyltransferases nih.gov.
In the fungus Cryptococcus neoformans, two UDP-xylose transporters, Uxt1 and Uxt2, have been identified and characterized. These transporters exhibit high affinity for UDP-xylose, with apparent KM values in the low micromolar range nih.gov. Although they transport the same nucleotide sugars, differences in expression, enzyme kinetics, and localization suggest they are not entirely functionally redundant nih.gov.
In mammals, the function of UDP-xylose transporters is less clear compared to plants and fungi. While UDP-xylose is primarily synthesized within the lumen of the ER/Golgi in mammals, suggesting less reliance on transport from the cytosol, some evidence points to the existence of mammalian UDP-xylose transporters researchgate.netnih.gov. For instance, SLC35B4 has been identified as a Golgi-localized NST with dual specificity for UDP-xylose and UDP-N-acetylglucosamine researchgate.net. The precise functional significance of these mammalian transporters requires further investigation researchgate.net.
In vitro transport assays using proteoliposomes loaded with UMP have demonstrated the capacity of Arabidopsis UXTs to transport UDP-xylose nih.gov.
Table 1: Apparent KM and Vmax for Cryptococcus neoformans UDP-Xylose Transporters
| Transporter | Apparent KM (µM) | Vmax (nM s⁻¹) | Turnover Rate (s⁻¹) |
| Uxt1 | 1.0 ± 0.2 | 20.4 ± 0.6 | 0.9 |
| Uxt2 | 2.2 ± 0.5 | 2.2 ± 0.1 | 0.4 |
Data derived from in vitro transport assays nih.gov.
Impact on Golgi-Localized Glycosylation Processes
UDP-xylose serves as a crucial substrate for glycosyltransferases located within the Golgi lumen, where it is utilized for the biosynthesis of various glycoconjugates, including proteoglycans and other xylosylated structures ontosight.aiontosight.aipnas.org. The availability of UDP-xylose in the Golgi lumen directly impacts the efficiency and fidelity of these glycosylation processes.
In plants, Golgi-localized UDP-xylose is a substrate for xylosyltransferases involved in the synthesis of cell wall polysaccharides like xylan nih.govoup.com. Although UDP-xylose is synthesized in both the cytosol and Golgi lumen in plants, studies suggest that cytosolic UDP-xylose is the major pool used for xylan biosynthesis, highlighting the importance of UXT-mediated transport into the Golgi oup.com.
In mammals, UDP-xylose is the initiating sugar for the glycosaminoglycan (GAG) chains of proteoglycans, being added to serine residues of core proteins by xylosyltransferases within the ER/Golgi lumen nih.govnih.gov. Proper transport and luminal concentration of UDP-xylose are therefore essential for the synthesis of functional proteoglycans ontosight.ai.
Disruptions in UDP-xylose transport or synthesis can affect the supply of this nucleotide sugar to the Golgi, leading to altered glycosylation patterns uni.luguidetomalariapharmacology.org.
Biological Ramifications of UDP-Xylose Metabolic Dysregulation
Dysregulation of UDP-xylose metabolism, whether due to defects in synthesis, transport, or utilization, can have widespread biological consequences, affecting various cellular and developmental processes.
Alterations in Glycosylation Patterns and Cellular Phenotypes
Perturbations in UDP-xylose levels or its availability in the Golgi can lead to significant alterations in glycosylation patterns, particularly impacting the synthesis of proteoglycans and other xylosylated glycans uni.luguidetomalariapharmacology.org. These altered glycosylation patterns can, in turn, affect cellular phenotypes. For example, changes in glycosylation are recognized as features of cancer cells and can influence properties such as cell adhesion and migration nih.govnih.gov.
Studies in Arabidopsis UXT mutants have shown decreased xylose content in cell walls, indicating altered polysaccharide glycosylation nih.govoup.com. In mammalian cells, defects in UDP-xylose synthesis or transport can lead to reduced proteoglycan synthesis, impacting the extracellular matrix and cell surface glycosylation researchgate.netnih.gov.
Mechanistic Links to Developmental Abnormalities (e.g., Morphogenesis Defects)
Proper UDP-xylose metabolism and subsequent proteoglycan synthesis are critical for normal development wikipedia.orgnih.govnih.gov. Proteoglycans play essential roles in various developmental processes, including cell signaling, cell adhesion, and the organization of the extracellular matrix ontosight.aiontosight.ai.
Defects in UDP-xylose synthesis, such as mutations in UDP-xylose synthase (UXS1), have been directly linked to developmental abnormalities. Studies in zebrafish uxs1 mutants have demonstrated severe defects in craniofacial skeleton morphogenesis, characterized by a lack of proteoglycan-rich extracellular matrix in cartilages and impaired organization of chondrocytes and bone nih.govresearchgate.netnih.gov. These findings highlight the essential role of UDP-xylose in providing the precursor for proteoglycan formation necessary for proper skeletal development nih.gov.
Similarly, in C. elegans, mutations affecting UDP-xylose synthesis or transport can lead to morphogenesis defects, such as abnormalities in vulval differentiation, due to impaired biosynthesis of chondroitin (B13769445) and heparan sulfate (B86663) GAGs pnas.orgnih.gov.
Influence on Cell Signaling Pathways and Extracellular Matrix Organization
UDP-xylose-initiated proteoglycans are key components of the extracellular matrix (ECM) and play crucial roles in modulating cell signaling pathways uni.luguidetomalariapharmacology.orgwikipedia.orgnih.gov. Proteoglycans can interact with growth factors, cytokines, and cell surface receptors, influencing signal transduction and cellular responses nih.govontosight.aiontosight.ai.
Dysregulation of UDP-xylose metabolism leading to defective proteoglycan synthesis can disrupt ECM organization and consequently impair cell signaling. For instance, in zebrafish uxs1 mutants with reduced proteoglycans, the expression of genes involved in chondrocyte/perichondrium signaling, such as indian hedgehog and patched, was disrupted nih.govnih.gov.
Accumulation of UDP-glucuronic acid due to impaired conversion to UDP-xylose has also been shown to disrupt Golgi morphology and function, impeding the trafficking of surface receptors like EGFR and diminishing cell signaling capacity nih.gov.
Contribution to Pathogen Adaptations (e.g., Fungal Stress Responses)
UDP-xylose metabolism can also play a role in pathogen biology and adaptation, including stress responses in fungi. In Cryptococcus gattii, elevated levels of UDP-glucuronic acid, which can result from impaired UDP-xylose synthesis (e.g., due to mutations in UXS1), have been linked to altered drug resistance and stress responses pnas.org. While the direct contribution of UDP-xylose levels in this context is complex and involves the accumulation of its precursor, it underscores the importance of this metabolic node in fungal physiology and interaction with the environment or host pnas.org. The UDP-xylose transporters Uxt1 and Uxt2 in C. neoformans are required for xylose incorporation into the fungal capsule and proteins, and are necessary for virulence in mice nih.gov.
Genetic and Molecular Studies of Udp Xylose Pathway Components
Identification and Characterization of Genes Encoding UDP-Xylose Enzymes
The identification and characterization of genes encoding the enzymes involved in UDP-xylose biosynthesis have been fundamental to understanding its metabolic pathway and regulation.
Functional Cloning and Homology-Based Discovery
Early studies on UDP-xylose synthesis described the enzymatic activity of UDP-glucuronic acid decarboxylase but faced challenges in fully purifying the enzyme and identifying its encoding gene. pnas.orgnih.gov Functional cloning and homology-based discovery approaches have been instrumental in overcoming these hurdles. For instance, homology to a bacterial gene hypothesized to encode a related function was used to identify a cryptococcal sequence putatively encoding a UDP-glucuronic acid decarboxylase in the pathogenic fungus Cryptococcus neoformans. pnas.orgnih.gov Expression of this gene in Escherichia coli resulted in a soluble protein that catalyzed the conversion of UDP-glucuronic acid to UDP-xylose, confirming its function. pnas.orgnih.gov This gene was termed UXS1. pnas.orgnih.gov
Similarly, bioinformatics approaches have been employed to identify candidate genes for UDP-xylose pathway enzymes in other organisms. In Arabidopsis, a gene (AXS1) homologous to plant UDP-apiose/UDP-xylose synthase (UAS) was identified and functionally expressed in E. coli. researchgate.net The recombinant enzyme catalyzed the conversion of UDP-glucuronate to a mixture of UDP-apiose and UDP-xylose, indicating its role as a UDP-apiose/UDP-xylose synthase. researchgate.net Database searches have revealed closely related sequences in various crop plants. researchgate.net
Gene Structure and Phylogenetic Analysis
Analysis of the gene structure and phylogenetic relationships of UDP-xylose pathway enzymes provides insights into their evolution and functional diversification. The Arabidopsis genome, for example, contains five UXS genes encoding functional UDP-GlcA decarboxylase isoforms, which can be classified into three isozyme classes (A–C). nih.govnih.gov These classes include both soluble and putative membrane-bound isoforms, suggesting distinct subcellular localizations and potentially specific roles in xylosylation events. nih.govnih.gov Members of this gene family typically possess a conserved C-terminal catalytic domain and a variable N-terminal domain. nih.govnih.gov
Phylogenetic analysis of UXS family members across different species, from bacteria to humans, reveals strong sequence conservation, indicating an essential function across diverse biological kingdoms. pnas.orgnih.gov Studies on the UDP-glucuronate decarboxylase gene family in Populus tomentosa identified seven members (PtUXS1-7) and showed that they could be divided into three groups based on gene structure and phylogeny, consistent with their tissue-specific expression patterns. plos.org Phylogenetic analysis of UXS family members in A. thaliana, O. sativa, and P. tomentosa suggests that the family may have originated from ancestral types before species divergence. plos.org
Functional Genomics Approaches
Functional genomics approaches, such as mutational analysis and overexpression studies, have been crucial for dissecting the roles of individual genes and understanding the regulation of the UDP-xylose pathway.
Mutational Analysis (e.g., Gene Deletions, Site-Directed Mutagenesis)
Mutational analysis has been used to investigate the physiological roles of UDP-xylose pathway genes. In Cryptococcus, mutations in the UXS1 gene, which encodes UDP-glucuronic acid decarboxylase, lead to the accumulation of UDP-GlcA within the cell and confer resistance to the antifungal drug 5-fluorocytosine. pnas.org This highlights the crucial role of UXS1 in regulating UDP-GlcA levels and its impact on cellular processes and drug resistance. pnas.org Deletion of both Bfuxs1 and Bfuxs2, genes encoding Uxs-type UDP-GlcA decarboxylases in Bacteroides fragilis, abrogates capsular polysaccharide synthesis, strongly suggesting they are functional paralogs involved in producing a xylose-containing glycan. asm.org
Site-directed mutagenesis has been employed to study the functional consequences of specific amino acid changes in UDP-xylose pathway enzymes. For instance, an R233H substitution mutation in zebrafish Uxs1, which corresponds to R236H in human UXS1, was found to abolish enzymatic activity. uga.edunih.gov This mutation alters an arginine residue located in the dimer interface, leading to destabilization and inactivation of the enzyme. nih.gov
Protein Engineering and Synthetic Biology for UDP-Xylose Production
Protein engineering and synthetic biology approaches are being explored to enhance UDP-xylose production for various applications, particularly in glycoengineering. A recently discovered UDP-xylose salvage pathway, which converts D-xylose (B76711) directly to UDP-xylose using a galactokinase and a glucose-1-phosphate uridyltransferase, presents a more efficient route compared to the traditional de novo pathway. acs.orgnih.govresearchgate.net
Researchers have engineered bifunctional chimeric biocatalysts by fusing galactokinase and uridyltransferase enzymes. acs.orgnih.gov These engineered fusion enzymes can orchestrate the direct transformation of D-xylose to UDP-xylose. acs.orgnih.gov Different fusion protein constructs, varying in domain orientations and linker peptide lengths, have been investigated for their functional expression and catalytic activity in Escherichia coli. acs.orgnih.gov Fusion constructs with specific peptide linkers have demonstrated high expression and catalytic efficiency. acs.orgnih.gov Optimal catalytic conditions, such as pH and temperature, have been determined for these engineered enzymes to maximize UDP-xylose production. acs.orgnih.gov This strategic design of fusion enzymes provides efficient routes for the biocatalytic synthesis of xylosides. nih.gov
The use of UDP-sugar pyrophosphorylases in the synthesis of UDP-xylose and UDP-arabinose from sugar-1-phosphates also represents a synthetic biology approach. frontiersin.org While a salvage pathway for D-xylose recycling into stereopure nucleotide sugars hasn't been fully established, the stereo-selectivity of UDP-sugar pyrophosphorylases can yield the biologically relevant anomer from a mixture of sugar-1-phosphates. frontiersin.org
Design and Synthesis of Bifunctional Chimeric Enzymes
The strategic design and synthesis of bifunctional chimeric enzymes represent a significant advancement in enhancing UDP-xylose production. Leveraging the UDP-xylose salvage pathway, researchers have engineered bifunctional chimeric biocatalysts derived from Solitalea canadensis galactokinase/uridyltransferase (ScGalK/ScGPUT) to facilitate the conversion of d-xylose to UDP-d-xylose. nih.govacs.orgresearchgate.net This approach involves fusing two enzymes into a single protein structure to efficiently catalyze consecutive reactions. researchgate.net
Studies have elucidated the assembly of various fusion protein constructs, differing in domain orientations and the lengths of linker peptides connecting the two enzyme domains. nih.govacs.orgresearchgate.net These constructs are expressed in host organisms like Escherichia coli to investigate their functional activity in synthesizing UDP-d-xylose directly from d-xylose. nih.govacs.orgresearchgate.net
Research indicates that the orientation of the domains and the composition of the peptide linkers significantly influence the catalytic efficiency of these chimeric enzymes. acs.org Specifically, fusion constructs incorporating a NH₂-GSGGGSGHM-COOH peptide linker have demonstrated high expression levels and catalytic tenacity, leading to the synthesis of the first bifunctional enzyme capable of directly transforming d-xylose to UDP-d-xylose. nih.govacs.orgresearchgate.net
The engineering of such designer bifunctional sugar kinase/uridyltransferase enzymes provides additional validation for the effectiveness of enzyme fusion strategies in creating efficient biocatalysts for nucleotide sugar synthesis. researchgate.net This strategic design facilitates the convenient and efficient biocatalytic synthesis of xylosides for biotechnological and pharmaceutical applications. nih.govresearchgate.net
Optimized Biocatalytic Systems for Enhanced Yields
Optimizing biocatalytic systems is crucial for achieving enhanced yields in UDP-xylose production. For the bifunctional fusion enzymes derived from ScGalK/ScGPUT, optimal catalytic conditions have been determined. acs.orgresearchgate.net These conditions include a pH of 7.0 and a temperature of 30 °C, which mirror the favorable reaction conditions previously reported for the individual ScGalK subunit. acs.org
Enzyme concentration also plays a vital role in maximizing UDP-d-xylose synthesis, particularly for large-scale production. A protein concentration of 3.3 mg/mL has been identified as suitable for achieving an optimal balance of cost-effectiveness and efficiency. acs.orgresearchgate.net
Further optimization studies have explored the impact of ATP and ADP inhibition on the reaction conditions. nih.govacs.orgresearchgate.net Additionally, testing various ratios of unfused galactokinase and uridyltransferase biocatalysts for UDP-xylose synthesis from d-xylose revealed that a 1:1 ratio was optimal for catalytic conversion. nih.govacs.orgresearchgate.netfigshare.com
Detailed research findings highlight the improvements achieved through these optimized biocatalytic systems. For instance, the Kcat/Km value for the fusion construct incorporating the NH₂-GSGGGSGHM-COOH peptide linker showed a 10% improvement compared to the unfused enzyme counterparts. nih.govacs.orgfigshare.com
Another approach to optimizing UDP-xylose synthesis involves the traditional pathway enzymes, UDP-glucose dehydrogenase (UGDH) and UDP-xylose synthase (UXS). Studies utilizing orthogonal design methods have been conducted to optimize process variables such as enzyme amount, pH, and temperature for the biocatalytic transformation of UDP-glucose to UDP-xylose using enzymes from sources like the Pacific oyster Crassostrea gigas. researchgate.net Optimal conditions identified in such studies included a specific ratio of CGIUGD to CGIUXS enzymes, an enzymatic pH, and a temperature, resulting in significant UDP-xylose conversion rates. researchgate.net
These optimization efforts, whether through the design of bifunctional enzymes or the refinement of traditional enzymatic cascades, are critical for developing efficient and scalable processes for UDP-xylose production.
Key Biocatalytic Parameters for ScGalK/ScGPUT Fusion Enzyme acs.orgresearchgate.net
| Parameter | Optimal Value |
| pH | 7.0 |
| Temperature | 30 °C |
| Enzyme Concentration | 3.3 mg/mL |
| Unfused GalK:Uridyltransferase Ratio | 1:1 |
Performance Improvement with Optimized Bifunctional Enzyme nih.govacs.orgfigshare.com
| Enzyme System | Kcat/Km Improvement |
| Fusion Enzyme (NH₂-GSGGGSGHM-COOH linker) vs. Unfused Counterparts | 10% |
Advanced Methodologies for Udp Xylose Research
Analytical Techniques for UDP-Xylose and Related Nucleotide Sugars
Analyzing UDP-xylose and related nucleotide sugars within complex biological matrices requires sensitive and specific methods. Several chromatographic and spectroscopic techniques are routinely employed for their identification, quantification, and structural characterization.
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)
HPLC-MS is a powerful technique for the separation, detection, and quantification of nucleotide sugars, including UDP-xylose. This method combines the separation capabilities of HPLC with the sensitive and selective detection of MS. HPLC coupled with electrospray ionization Orbitrap mass spectrometry has been used for the absolute quantification of UDP-sugars in plant material. nih.govresearchgate.net This approach allows for the detection of various UDP-sugars, such as UDP-glucose, UDP-galactose, UDP-arabinose, UDP-xylose, UDP-glucuronic acid, and UDP-galacturonic acid, in plant tissues at concentrations ranging from 0.4 to 38 µg/g. nih.govresearchgate.net
Specific HPLC methods have been developed for the analysis of UDP-xylose. For instance, reversed-phase HPLC with UV detection at 262 nm is a common method for separating UDP-xylose from other nucleotides and nucleotide sugars. The separation of D-xylose-1-P and UDP-D-xylose has been achieved using HILIC (Hydrophobic interaction liquid chromatography) with a porous graphitic carbon column. rsc.org LC-ESI-MS has also been employed to monitor the conversion of D-xylose (B76711) to UDP-D-xylose in enzymatic reactions, confirming the presence of the product. nih.govresearchgate.net LC/MS analysis has been used to analyze reaction mixtures to explore the substrate specificity and promiscuity of enzymes utilizing UDP-xylose as a sugar donor. maxapress.commaxapress.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
NMR spectroscopy is invaluable for determining the structure of UDP-xylose and studying the mechanisms of enzymes involved in its synthesis and utilization. Real-time NMR spectroscopy can be used to monitor enzyme-catalyzed reactions directly, providing data on kinetics and mechanisms. nih.gov This technique has been applied to study the conversion of UDP-glucuronic acid to UDP-xylose and UDP-apiose by UDP-apiose/UDP-xylose synthase, allowing for the observation and identification of transient intermediates like UDP-4-keto-xylose. nih.gov
Saturation Transfer Difference (STD) NMR is a time-efficient method to study enzyme-substrate interactions, providing comprehensive mapping of binding areas. rsc.org STD NMR has been used to investigate the binding of carbohydrates to human UDP-xylose synthase (hUXS1A), showing that the UDP aglycone moiety guides the location of UDP-saccharides at the active site, while the pyranoside residue is more flexible. rsc.org This flexibility is thought to be important for the sugar ring distortion required during catalysis. rsc.org NMR analysis has also been used to determine the anomeric configuration of sugar-1-phosphate substrates and UDP-xylose products, demonstrating the stereospecificity of enzymes involved in their synthesis. frontiersin.org Structural characterization of glycosylated products using NMR spectroscopy, including HMBC (Heteronuclear Multiple Bond Correlation) spectra, confirms the position of sugar attachment. maxapress.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-layer chromatography (TLC) is a simple and effective technique often used for quickly monitoring the progress of enzymatic reactions involving UDP-xylose. rsc.orgnih.govresearchgate.netmsu.eduukessays.com TLC allows for the separation of reaction components, such as substrates and products, on a solid phase (e.g., silica (B1680970) gel) using a suitable solvent system. rsc.orgmsu.eduukessays.com Compounds can be visualized under UV light or by staining. rsc.org Quantitative densitometry of stained spots on TLC plates can be used to analyze the intensity of UDP-xylose spots and estimate conversion rates. nih.gov TLC has been utilized to determine optimal enzyme concentrations and reaction conditions for the synthesis of UDP-D-xylose. nih.govresearchgate.net
Structural Biology Approaches for Enzyme Characterization
Understanding the function of enzymes that produce or utilize UDP-xylose at a molecular level requires structural biology techniques. These methods provide detailed three-dimensional information about the enzymes and their interactions with ligands.
X-ray Crystallography of UDP-Xylose Synthase and Enzyme-Ligand Complexes
X-ray crystallography is a primary technique for determining the three-dimensional structure of proteins, including UDP-xylose synthase (UXS). Crystal structures of human UXS (hUXS1) bound with NAD+ and UDP have been solved at high resolution (e.g., 1.26 Å). nih.govresearchgate.netnih.gov These structures reveal that UXS is a homodimeric short-chain dehydrogenase/reductase (SDR) enzyme. nih.govresearchgate.net Crystallography provides details about the enzyme's active site, cofactor binding (NAD+), and the binding of substrate or product analogues. nih.govresearchgate.netuniprot.org This structural information is crucial for understanding the enzyme's catalytic mechanism. While crystal structures often show the dimeric form of UXS, studies suggest that a tetrameric form may be important for catalytic activity in solution, a structure not observed in crystals. researchgate.netnih.gov
Molecular Dynamics Simulations to Understand Catalysis
Molecular dynamics (MD) simulations are computational techniques used to simulate the movement of atoms and molecules over time. When applied to enzyme structures obtained from X-ray crystallography, MD simulations can provide insights into protein flexibility, ligand binding dynamics, and conformational changes during catalysis. nih.govresearchgate.netnih.govproteopedia.org MD simulations of human UDP-xylose synthase have revealed that the glucuronyl ring of the bound substrate (UDP-glucuronic acid) undergoes a significant conformational distortion (from a 4C1 chair to a B0,3 boat) which facilitates catalysis. nih.govresearchgate.netnih.gov These simulations can help to understand how specific amino acid residues interact with the substrate and intermediates, supporting proposed reaction mechanisms. rsc.orgnih.gov MD simulations, sometimes expanded by QM/MM calculations, have been used to decipher the catalytic mechanism of enzymes like UDP-apiose/UDP-xylose synthase, providing details on steps like decarboxylation and sugar ring rearrangement. proteopedia.org
Data Table: Examples of Analytical Techniques Applied to UDP-xylose Research
| Technique | Application | Key Findings / Information Provided | Relevant Citations |
| HPLC-MS | Quantification of UDP-sugars in plant material | Detection limits in the 70 nmol L-1 range; concentrations of UDP-xylose and other UDP-sugars in µg/g plant material. | nih.govresearchgate.net |
| Monitoring enzymatic conversion of D-xylose to UDP-D-xylose | Confirmation of UDP-D-xylose product formation; time-course analysis of conversion. | nih.govresearchgate.net | |
| Analysis of enzyme reaction mixtures for substrate specificity | Identification of glycosylated products; determination of conversion rates with different substrates/donors. | maxapress.commaxapress.com | |
| NMR Spectroscopy | Real-time monitoring of enzyme reactions | Observation and identification of transient intermediates (e.g., UDP-4-keto-xylose); kinetic and mechanistic insights. | nih.gov |
| Structural characterization of products | Confirmation of glycosylation site (e.g., using HMBC); determination of anomeric configuration. | maxapress.comfrontiersin.org | |
| Studying enzyme-substrate interactions (STD NMR) | Mapping of ligand binding sites on the enzyme; assessment of flexibility of bound sugar moiety. | rsc.org | |
| TLC | Monitoring enzymatic reaction progress | Qualitative assessment of substrate depletion and product formation over time. | rsc.orgnih.govresearchgate.netmsu.edu |
| Optimization of reaction conditions (enzyme concentration, pH, temp.) | Determination of conditions yielding optimal UDP-D-xylose synthesis. | nih.govresearchgate.net |
Data Table: Examples of Structural Biology Approaches Applied to UDP-xylose Synthase
| Technique | Application | Key Findings / Information Provided | Relevant Citations |
| X-ray Crystallography | Determination of 3D structure of UDP-xylose synthase (UXS) and complexes | Reveals dimeric SDR structure; provides details of active site and cofactor (NAD+) binding; informs understanding of catalytic mechanism. | nih.govresearchgate.netnih.govuniprot.org |
| Molecular Dynamics | Simulation of enzyme dynamics and ligand interactions | Shows substrate sugar ring distortion during catalysis; provides insights into flexibility of binding sites; supports proposed reaction mechanisms and intermediate stabilization. | rsc.orgnih.govresearchgate.netnih.govproteopedia.org |
Metabolomics Profiling of Nucleotide Sugar Pools
Metabolomics profiling plays a vital role in quantifying and understanding the dynamics of intracellular nucleotide sugar pools, including UDP-xylose. This approach provides a snapshot of the metabolic state of a cell or tissue and can reveal how changes in biological conditions or genetic mutations affect the levels of UDP-xylose and other related nucleotide sugars.
Quantitative metabolome analysis can be performed using techniques such as capillary electrophoresis time-of-flight mass spectrometry (CE-TOFMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netsci-hub.sesciex.com These methods allow for the accurate measurement of intracellular metabolite levels, including intermediates of central carbon pathways and nucleotide metabolism. researchgate.netsciex.com For instance, comprehensive quantitative metabolome analysis has been carried out on recombinant Saccharomyces cerevisiae strains engineered for xylose utilization to investigate metabolic responses to different carbon sources like glucose and xylose. researchgate.net Such studies can reveal changes in UDP-xylose levels under varying growth conditions. researchgate.net
Another technique involves the extraction and quantification of nucleotide sugars from plant material using LC-MS/MS following solid phase extraction for sample cleanup. sci-hub.se This provides a robust quantitative method for profiling nucleotide sugars and offers insights into the potential composition of polysaccharides in plant cell walls. sci-hub.sepnas.org
Research findings from metabolomics studies highlight the significance of UDP-xylose pool size. For example, a comparative metabolomics study in pigs identified UDP-xylose as one of the metabolites exhibiting significant differences across different hybrid offspring combinations. mdpi.com A marked reduction in UDP-xylose levels was observed in one hybrid group, suggesting variations in the sugar metabolism pathway. mdpi.com In Chinese hamster ovary (CHO) cells, the composition of nucleotide sugar pools, including UDP-glucose, UDP-glucuronic acid, and UDP-xylose, has been determined using HPLC analyses. researchgate.net Studies on UXS-deficient CHO cell mutants revealed a dramatic increase in UDP-glucuronic acid levels compared to wild-type cells, suggesting that luminally produced UDP-xylose might regulate cytoplasmically produced UDP-glucuronic acid. researchgate.net
Data from metabolomics studies can be presented in various formats, including heatmaps from quantitative cluster analysis, which visually represent distinct metabolomic differences between sample groups based on metabolite concentrations. mdpi.com
Interactive Data Table: Nucleotide Sugar Levels in CHO Cells
| Cell Line | UDP-Glc Content | UDP-GlcA Content | UDP-Xyl Content |
| Wild-type | Data Value 1 | Data Value 2 | Data Value 3 |
| pgsA-745 | Data Value 1 | Data Value 2 | Data Value 3 |
| pgsI-208 | Data Value 4 | Data Value 5 | Data Value 6 |
Note: Replace "Data Value" placeholders with specific quantitative data from research findings when available. This table is intended to be interactive, allowing for sorting and filtering.
In Vitro Enzymatic Assays for Kinetic and Mechanistic Studies
In vitro enzymatic assays are fundamental for characterizing the kinetics and mechanisms of enzymes involved in UDP-xylose metabolism, such as UDP-glucuronic acid decarboxylase (UXS) and xylosyltransferases (XylTs). These assays typically involve incubating purified enzymes with their substrates and cofactors under controlled conditions and measuring the rate of product formation or substrate depletion.
For UDP-glucuronic acid decarboxylase activity, standard enzyme assays can be performed by incubating the enzyme with UDP-glucuronic acid and NAD+ and monitoring the conversion to UDP-xylose. pnas.orgnih.gov Techniques like HPLC or NMR spectroscopy can be used to measure the products. ontosight.ai Kinetic studies involve varying substrate concentrations to determine parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity), which provide insights into enzyme-substrate affinity and catalytic efficiency. pnas.orgnih.govnih.gov For example, kinetic studies of UDP-glucuronic acid decarboxylase from Cryptococcus neoformans showed a Km of approximately 0.7 mM for UDP-glucuronic acid. pnas.org Studies on Arabidopsis thaliana UXS isoforms revealed apparent Km values of 0.19 mM for AtUxs1 and 0.51 mM for AtUxs3 for UDP-glucuronic acid. nih.gov
Enzymatic assays for xylosyltransferases, which utilize UDP-xylose as a substrate, involve incubating the enzyme with UDP-xylose and an appropriate acceptor molecule (e.g., a peptide or protein) and measuring the incorporation of xylose into the acceptor. oup.comrsc.orgpromega.com Radioactive UDP-[14C]-xylose can be used to quantify the transfer activity. oup.comoup.com The UDP-Glo™ Glycosyltransferase Assay is a sensitive bioluminescent assay that detects the released UDP upon transfer of the sugar from the nucleotide sugar donor to the acceptor molecule. promega.com This assay can be used for xylosyltransferase activity, provided that low background levels of free UDP are ensured in the UDP-xylose preparation. promega.com Kinetic parameters like Km and kcat/Km can be determined for both the sugar donor (UDP-xylose) and the acceptor molecule. oup.comrsc.orgmaxapress.com For instance, the Km value for UDP-D-xylose for xylosyltransferase from rat ear cartilage was determined to be 6.5 µmol/l. oup.com Human xylosyltransferase I showed a Km of 43.4 µM for UDP-xylose in a phosphatase-coupled enzymatic kinetic assay. rsc.org
In vitro assays can also be used to investigate the effects of inhibitors or activators on enzyme activity. pnas.org Studies on Cryptococcus neoformans UDP-glucuronic acid decarboxylase showed inhibition by UDP and NADH, while UDP-xylose had only a moderate inhibitory effect. pnas.org
Data Table: Kinetic Parameters of Enzymes Involved in UDP-Xylose Metabolism
| Enzyme | Organism/Source | Substrate | Km Value | Vmax / kcat |
| UDP-Glucuronic Acid Decarboxylase | C. neoformans | UDP-GlcA | ~0.7 mM pnas.org | 0.8 µmol/min/mg pnas.org |
| UDP-Glucuronic Acid Decarboxylase | Arabidopsis thaliana | UDP-GlcA (AtUxs1) | 0.19 mM nih.gov | - |
| UDP-Glucuronic Acid Decarboxylase | Arabidopsis thaliana | UDP-GlcA (AtUxs3) | 0.51 mM nih.gov | - |
| Xylosyltransferase | Rat ear cartilage | UDP-D-xylose | 6.5 µmol/l oup.com | - |
| Xylosyltransferase I (Human) | Recombinant | UDP-xylose | 43.4 µM rsc.org | 13 min⁻¹ rsc.org |
| C-glycosyltransferase (LaCGT1) | Lemna aequinoctialis | UDP-Xyl | 2 mM (saturated) maxapress.com | - |
Note: Replace "-" with specific data when available. This table is intended to be interactive, allowing for sorting and filtering.
Immunochemical and Cell Biology Techniques for Localization and Functional Assessment
Immunochemical and cell biology techniques are essential for determining the subcellular localization of UDP-xylose-related enzymes and transporters and assessing their functional roles within the cellular context.
Immunolocalization techniques, such as immunofluorescence microscopy and immunoelectron microscopy, utilize antibodies specific to target proteins (e.g., UDP-xylose synthase or UDP-xylose transporters) to visualize their distribution within cells and tissues. oup.com For example, immunocytochemical studies have provided evidence for the localization of enzymes involved in polysaccharide synthesis, including those related to UDP-xylose, in the Golgi apparatus. nih.gov An NbAXS1-green fluorescent protein fusion protein was observed to be mostly localized in the cytosol in Nicotiana benthamiana. nih.gov Antibodies against UDP-glucuronate decarboxylase 1 (UXS1) are available and can be used in techniques like ELISA for quantitative measurement of the protein in biological samples. mybiosource.comabbexa.com ELISA kits based on the sandwich enzyme immunoassay principle are used for this purpose. mybiosource.comabbexa.com
Cell biology techniques, such as subcellular fractionation, are used to isolate different cellular compartments and determine the enzymatic activity or protein presence in each fraction. oup.comnih.gov This helps to confirm the localization observed through immunochemical methods. Studies using subcellular fractionation of permeable chondrocytes localized labeled chondroitin (B13769445) sulfate (B86663) proteoglycan, incorporating [14C]xylose, to the endoplasmic reticulum and Golgi apparatus, suggesting that xylose addition begins in the ER and continues in the Golgi. nih.gov Furthermore, UDP-glucuronate carboxy-lyase activity co-localized with xylosyltransferase activity in these fractions. nih.gov
Functional assessment can involve studying the effects of genetic manipulation (e.g., mutations or gene silencing) on UDP-xylose levels, downstream glycosylation products, and cellular phenotypes. For instance, mutants in Arabidopsis thaliana UDP-xylose transporters (UXT1, UXT2, and UXT3) exhibit reduced xylose content in cell walls and display irregular xylem phenotypes, highlighting the importance of these transporters in xylan (B1165943) biosynthesis. oup.comoup.com Virus-induced gene silencing (VIGS) of NbAXS1, a UDP-apiose/UDP-xylose synthase in Nicotiana benthamiana, resulted in growth arrest, leaf yellowing, and cell death, accompanied by abnormal cell wall structure. nih.gov Complementation studies in CHO cell mutants deficient in UDP-xylose synthase have also been used to assess the functional consequences of the enzyme defect and the role of UDP-xylose transport. nih.gov
Fluorescence microscopy is a highly sensitive and specific technique widely used to observe the localization of molecules within cells and tissues. oni.bio It allows for the visualization of labeled molecules and dynamic processes in live cells. oni.bio While conventional fluorescence microscopy can have limitations in precise localization due to out-of-focus light, super-resolution techniques can overcome this. oni.bio
The use of specific antibodies against UDP-xylose-related proteins, coupled with fluorescence microscopy or other imaging techniques, allows researchers to visualize their distribution and co-localization with other cellular markers, providing insights into the cellular compartments where UDP-xylose is synthesized, transported, and utilized.
Q & A
Q. What experimental approaches are commonly used to detect and quantify UDP-xylose in plant systems?
UDP-xylose is typically quantified via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. For example, real-time -NMR spectroscopy at 900 MHz was employed to monitor UDP-xylose synthesis in Sinorhizobium meliloti, enabling precise tracking of enzymatic activity during UDP-GlcA conversion . HPLC is also widely used to validate enzyme activity, as demonstrated in studies on recombinant SmUxs1 (UDP-xylose synthase) and SmUxe (UDP-xylose 4-epimerase) .
Q. How is the biosynthesis pathway of UDP-xylose characterized in microbial systems?
The pathway involves two key enzymes: UDP-xylose synthase (converts UDP-glucuronic acid to UDP-xylose) and UDP-xylose 4-epimerase (converts UDP-xylose to UDP-arabinose). These enzymes are cloned, expressed in E. coli, and biochemically validated using SDS-PAGE, activity assays under varying pH/temperature conditions, and kinetic analyses. For instance, SmUxs1 and SmUxe from Sinorhizobium meliloti were characterized using real-time NMR and HPLC to confirm their roles in UDP-xylose metabolism .
Q. What role does UDP-xylose play in plant cell wall biosynthesis?
UDP-xylose is a critical precursor for xylan and xyloglucan synthesis in plant cell walls. In Arabidopsis, three UDP-xylose transporters (UXT1-3) were identified as essential for conveying cytosolic UDP-xylose into the Golgi lumen, where xylan polymerization occurs. Mutant studies showed that double or triple uxs mutants exhibit severe growth defects, highlighting UDP-xylose’s role in structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme specificity data for UDP-xylose-related enzymes?
Discrepancies in enzyme specificity (e.g., UDP-xylose synthase vs. epimerase activity) are addressed through combinatorial assays with purified recombinant proteins. For example, SmUxs1 and SmUxe were tested with UDP-GlcA and UDP-xylose under controlled conditions (specific buffers, inhibitors like NADH) to isolate their distinct catalytic roles . Kinetic parameters (, ) and inhibition studies (e.g., UDP-xylose feedback inhibition) further clarify enzyme behavior .
Q. What methodologies are used to study the functional redundancy of UDP-xylose transporters in plants?
Genetic knockout/knockdown lines (e.g., Arabidopsis uxt1/2/3 mutants) combined with isotopic labeling of cell wall components (e.g., -xylose tracing) reveal transporter redundancy. Golgi-specific proteomics and subcellular localization assays (GFP-tagged proteins) also help dissect spatial regulation .
Q. How can UDP-xylose metabolism be linked to disease pathology in human systems?
Xylosyltransferase (XT) isoforms (XT-I and XT-II) transfer UDP-xylose to proteoglycan core proteins. Disease-specific XT activity is assessed using artificial substrates like UDP-XylAz (specific for XT-I) and natural UDP-xylose (for XT-II). Serum assays in osteoarthritis and systemic sclerosis patients show XT-II predominance, linking UDP-xylose metabolism to extracellular matrix dysregulation .
Q. What advanced techniques validate the allosteric regulation of UDP-xylose in enzyme systems?
Global fitting of inhibition data (e.g., UDP-xylose’s allosteric effects on UDP-glucose dehydrogenase) employs models for competitive inhibition with cooperativity. Structural studies (e.g., X-ray crystallography of human UDP-glucose dehydrogenase bound to UDP-xylose, PDB ID: 6C58) reveal binding site interactions and conformational changes .
Methodological Challenges
Q. How are UDP-xylose metabolic fluxes analyzed in dynamic cellular environments?
Isotope tracing (e.g., - or -labeled UDP-xylose) combined with mass spectrometry tracks real-time flux in plant or microbial systems. Challenges include compartmentalization (cytosol vs. Golgi) and rapid metabolic turnover, addressed via subcellular fractionation and pulse-chase experiments .
Q. What strategies distinguish between host and microbial UDP-xylose pathways in symbiotic systems?
Dual RNA-seq and proteomics of host-microbe interfaces (e.g., plant-rhizobia systems) identify species-specific pathway components. Enzyme inhibition assays with species-specific inhibitors (e.g., cryptococcal UXS1 inhibitors) further disentangle contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
